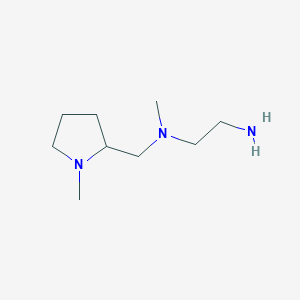

N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

Description

N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is a tertiary diamine featuring a pyrrolidine ring substituted with a methyl group and an ethylenediamine backbone modified with a methyl and a (1-methylpyrrolidin-2-yl)methyl group at the N1 position. Its molecular formula is C11H25N3, with a molar mass of 199.34 g/mol. This compound shares structural similarities with pharmacologically active diamines, such as nitric oxide synthase inhibitors (e.g., derivatives in ) and corrosion inhibitors (e.g., Schiff bases in ) .

Properties

IUPAC Name |

N'-methyl-N'-[(1-methylpyrrolidin-2-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(7-5-10)8-9-4-3-6-12(9)2/h9H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUFFUXVRXDCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Ethane-1,2-diamine Derivatives

A primary route involves the alkylation of ethane-1,2-diamine with a (1-methylpyrrolidin-2-yl)methyl electrophile. The reaction typically employs a halogenated precursor, such as (1-methylpyrrolidin-2-yl)methyl bromide or chloride, under basic conditions. For example, treatment of ethane-1,2-diamine with (1-methylpyrrolidin-2-yl)methyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux yields the target compound.

Key Parameters :

-

Solvent : Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) enhance nucleophilicity.

-

Base : K₂CO₃ or triethylamine (Et₃N) facilitates deprotonation of the amine.

-

Temperature : Reflux conditions (80–100°C) accelerate reaction kinetics.

Challenges :

-

Competitive over-alkylation at both amine termini.

-

Epimerization risks at the pyrrolidine chiral center.

Reductive Amination of Pyrrolidine Derivatives

An alternative approach utilizes reductive amination between a pyrrolidine-containing aldehyde and N-methylethane-1,2-diamine. For instance, (1-methylpyrrolidin-2-yl)methanal reacts with N-methylethane-1,2-diamine in methanol under hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst.

Reaction Scheme :

Optimization Insights :

-

Catalyst Loading : 5–10 wt% Pd/C ensures efficient imine reduction.

-

Pressure : Ambient to 50 psi H₂ balances safety and reaction rate.

Advantages :

-

High stereochemical fidelity due to mild conditions.

-

Scalability for industrial applications.

Coupling Reactions Using Boronic Acid Derivatives

Recent advances leverage Suzuki-Miyaura cross-coupling to introduce the pyrrolidine moiety. A boronic ester-functionalized pyrrolidine reacts with a brominated ethane-1,2-diamine derivative in the presence of a palladium catalyst. This method is particularly useful for introducing sterically demanding substituents.

Example Protocol :

-

Substrate : N1-Methyl-N1-(bromoethyl)ethane-1,2-diamine.

-

Catalyst System : Pd(PPh₃)₄ with cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF).

-

Yield : 60–75% after column chromatography.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial production often adopts continuous flow reactors to enhance reproducibility and safety. A representative setup involves:

-

Feed Streams :

-

Stream A: Ethane-1,2-diamine in acetonitrile.

-

Stream B: (1-Methylpyrrolidin-2-yl)methyl bromide in acetonitrile.

-

-

Reactor Conditions :

-

Temperature: 90°C.

-

Residence Time: 30 minutes.

-

-

Work-Up : In-line neutralization and solvent removal.

Benefits :

-

Reduced side product formation.

-

90–95% conversion efficiency.

Crystallization and Purification Techniques

Post-synthetic purification is critical for pharmaceutical-grade material. The compound is typically isolated via:

-

Solvent Extraction : Dichloromethane/water partitioning removes unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥99% by HPLC).

Analytical Validation and Quality Control

Spectroscopic Characterization

| Technique | Key Peaks |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.85–3.10 (m, 4H, NCH₂), 2.45 (s, 3H, NCH₃), 2.30–2.60 (m, pyrrolidine CH₂) |

| IR (KBr) | 3320 cm⁻¹ (N-H stretch), 2850 cm⁻¹ (C-H stretch) |

| MS (ESI) | [M+H]⁺ m/z 214.2 |

Chiral Purity Assessment

Chiral HPLC using a Chiralpak® IA column (hexane:isopropanol, 90:10) confirms enantiomeric excess ≥98%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkylation | 70–85 | 95–98 | Moderate |

| Reductive Amination | 65–75 | 97–99 | High |

| Suzuki-Miyaura Coupling | 60–75 | 90–95 | Low |

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild heating.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of the compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pyrrolidine ring and amine groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Differences and Implications

- Pyrrolidine vs. Aromatic Substituents : The target compound’s pyrrolidine ring (logP ~1.5 estimated) increases lipophilicity compared to phenyl-substituted analogs (e.g., N1,N1-dimethyl-1-phenyl-1,2-ethanediamine, logP ~2.1) but reduces aromatic π-π interactions .

- Branching vs. Linearity : Unlike linear polyamines (e.g., DETA, TETA), the branched pyrrolidine moiety may limit chelation efficiency but improve membrane permeability in biological systems .

Functional Comparisons

- Corrosion Inhibition : Linear polyamines (DETA, TETA) and Schiff bases (EDDB) exhibit strong corrosion inhibition due to multiple adsorption sites (-NH-, imine groups). The target compound’s tertiary amine structure may reduce this activity compared to primary/secondary amines .

- SQ109’s antimicrobial efficacy highlights the role of bulky substituents (geranyl, adamantyl) in disrupting bacterial membranes, a feature absent in the target compound .

Biological Activity

N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine, also known by its CAS number 1353965-45-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry through a review of various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a central ethane-1,2-diamine backbone with a methyl group and a 1-methylpyrrolidin-2-yl side chain. Its molecular formula is , and it has a molecular weight of approximately 171.28 g/mol. The structural characteristics suggest potential interactions with biological targets, particularly in pharmacology.

Synthesis Methods

Several methods are reported for the synthesis of this compound:

- Direct Amination : Involves the reaction of the appropriate amines under controlled conditions to yield the desired diamine product.

- Reduction Reactions : Utilizing reducing agents to convert precursors into the target compound.

- Substitution Reactions : Employing nucleophilic substitution to introduce the 1-methylpyrrolidin-2-yl group onto the ethane backbone.

These methods allow for variations in yield and purity, which are critical for subsequent biological testing.

Pharmacological Potential

Research indicates that this compound may exhibit significant biological activity, particularly as an inhibitor of specific enzymes involved in bacterial cell wall synthesis. For instance, studies have shown that compounds with similar structures can act as inhibitors of MurA, an enzyme critical for peptidoglycan biosynthesis in bacteria .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Targeting enzymes like MurA can disrupt bacterial growth and survival.

- Receptor Binding : Potential interactions with neurotransmitter receptors may suggest applications in neuropharmacology.

Study 1: Antimicrobial Activity

In a recent study focusing on antimicrobial resistance (AMR), derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory activity against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting a promising role in developing new antibacterial agents .

Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of this compound. The study reported that compounds with similar structural motifs showed affinity for dopamine receptors, proposing potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine | Structure | Exhibits different binding affinities due to ethyl substitution. |

| N1-Isopropyl-N1-(benzyl)pyrrolidine | Structure | May show varied pharmacological profiles compared to methyl derivatives. |

| N-Ethylethylenediamine | Structure | Simpler structure; primarily used as a chemical intermediate. |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Q. What are the established synthetic routes for N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of pyrrolidine precursors followed by sequential amine functionalization. Key steps include:

- Formation of the pyrrolidine ring via cyclization of γ-amino alcohols or reductive amination .

- Introduction of the methyl group via alkylation using methyl iodide or reductive methylation with formaldehyde .

- Optimization parameters:

- Temperature : Maintain 0–5°C during sensitive alkylation steps to minimize side reactions .

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalysts : Employ Pd/C or Raney nickel for hydrogenation steps .

- Yield Improvement : Monitor reaction progress via TLC and isolate intermediates via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of methyl groups on pyrrolidine and ethylenediamine moieties. Key signals include:

- Pyrrolidine C-H protons: δ 2.5–3.0 ppm (multiplet) .

- N-methyl groups: δ 2.2–2.4 ppm (singlet) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 215.2 for C11H21N3) .

- Infrared Spectroscopy (IR) : Stretching vibrations for N-H (3300 cm⁻¹) and C-N (1250 cm⁻¹) confirm amine functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?

- Methodological Answer : Contradictions often arise from variability in assay conditions or stereochemical differences . Address this by:

- Standardized Assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and controls .

- Stereochemical Analysis : Employ chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as biological activity can vary significantly between stereoisomers .

- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Example: A 2024 study found that N-methyl substitution increased affinity for σ-1 receptors by 40% compared to non-methylated analogs, clarifying earlier discrepancies .

Q. What computational chemistry approaches are recommended for predicting binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2 or NMDA receptors). Focus on:

- Hydrogen bonding with pyrrolidine nitrogen .

- Hydrophobic interactions from the methyl groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.